3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
Description
This compound (CAS: 478032-65-4) features an imidazo[2,1-b]quinazolin-5(1H)-one core substituted at position 3 with a [(2,4-dichlorophenyl)sulfanyl]methyl group . Its molecular formula is C₁₇H₁₃Cl₂N₃OS (molar mass: 378.28 g/mol).
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)sulfanylmethyl]-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-10-5-6-15(13(19)7-10)24-9-11-8-20-17-21-14-4-2-1-3-12(14)16(23)22(11)17/h1-7,11H,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITDFGXWQILASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2N1)CSC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a member of the quinazoline family and has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula: C17H13Cl2N3OS
- CAS Number: 478032-65-4
- IUPAC Name: 3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as nucleophilic substitution or condensation reactions. The presence of the dichlorophenyl and sulfanyl groups significantly influences its reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds similar to 3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC): Studies have shown that derivatives within this class can achieve low MIC values against various bacterial strains including MRSA and other resistant pathogens .
- Mechanism: The antimicrobial activity is often attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:
- Cell Lines Tested: A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- IC50 Values: The IC50 values for these compounds are frequently reported in the low micromolar range (less than 10 μM), indicating potent antiproliferative activity .
Case Studies
-
Study on Anticancer Activity:
- A series of quinazoline derivatives were tested for their anticancer properties. The compound showed preferential growth inhibition in rapidly dividing cells compared to normal fibroblasts.
- The study highlighted the importance of structural modifications in enhancing cytotoxicity against specific cancer types .
-
Antimicrobial Efficacy:
- A comparative analysis of various quinazoline derivatives revealed that those with electron-withdrawing groups like chlorine exhibited enhanced antibacterial activity against Gram-positive bacteria .
- Another study focused on the biofilm formation inhibition by these compounds, showcasing their potential as therapeutic agents against biofilm-associated infections .
The biological activity of 3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is believed to involve:
- Inhibition of Enzymatic Pathways: Compounds in this class may inhibit key enzymes involved in nucleic acid synthesis or protein translation.
- Interference with Cell Signaling: They may disrupt signaling pathways critical for cell proliferation and survival.
Scientific Research Applications
Kinase Inhibition
One of the primary areas of research for this compound is its role as a kinase inhibitor . Kinases are critical enzymes involved in signaling pathways that regulate various cellular processes, including cell growth and proliferation. The inhibition of specific kinases can lead to therapeutic effects in cancer treatment.
Notable Kinases Targeted:
- FGFR1 (Fibroblast Growth Factor Receptor 1) : Involved in cell differentiation and proliferation.
- FLT3 (Fms-like Tyrosine Kinase 3) : Frequently mutated in acute myeloid leukemia.
- VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) : Plays a significant role in angiogenesis.
Research indicates that PF-04691502 exhibits inhibitory activity against these kinases, suggesting its potential utility in treating various cancers by disrupting tumor growth and metastasis .
Anti-Cancer Properties
Studies have shown that compounds with similar structural features to PF-04691502 possess significant anti-cancer properties. The quinazoline derivatives have been explored for their ability to inhibit enzymes implicated in cancer progression, such as monoamine oxidase, which is associated with neurodegenerative disorders like Parkinson's disease .
Anti-Inflammatory Effects
The structural characteristics of PF-04691502 may also confer anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases .
Synthesis and Mechanism of Action
The synthesis of PF-04691502 typically involves multi-step organic synthesis techniques. One method includes the condensation of appropriate precursors under acidic or basic conditions to form the imidazoquinazolinone framework. The introduction of the dichlorophenylsulfanyl group may occur via electrophilic aromatic substitution or through coupling reactions involving thiol derivatives .
Interaction Studies
Understanding how PF-04691502 interacts with biological molecules is crucial for elucidating its mechanism of action. Techniques such as molecular docking simulations and surface plasmon resonance (SPR) have been employed to determine binding affinities and modes of action against target proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Core Structure and Substitution Patterns
The imidazo[2,1-b]quinazolinone core is shared among several analogs, but substituent variations significantly influence biological activity and physicochemical properties:
2.3. Physicochemical Properties
- Lipophilicity : The target compound’s dichlorophenylsulfanyl group increases hydrophobicity compared to fluorophenyl () or methyl-substituted analogs ().
- Molecular Weight : Ranges from ~378 g/mol (target compound) to 430 g/mol for bulkier analogs like 2-PMDQ. Lower molecular weight may improve blood-brain barrier permeation .
- Synthetic Routes :
- Target compound: Likely synthesized via nucleophilic substitution of a dihydroimidazoquinazoline precursor with 2,4-dichlorophenylsulfanyl chloride.
- Thioamide analogs: Formed via thiocarbonyldiimidazole reactions (78% yield, ).
- Methyl-substituted analogs: Achieved via alkylation or reductive amination (60% yield, ).
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
Q. How is the crystal structure and vibrational behavior of this compound characterized?
Q. How can computational methods (e.g., DFT) elucidate electronic properties and reaction mechanisms?
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Variable Control : Standardize assay conditions (e.g., cell lines, concentrations). For example, marine-derived quinazolinones show anti-proliferative activity only at >10 μM in specific cancer models .
- Purity Analysis : Use HPLC-MS to confirm compound integrity. Impurities from incomplete oxidation (e.g., residual sulfanyl groups) may skew results .
- Meta-Analysis : Compare structural analogs (e.g., fluquinconazole vs. quinconazole) to isolate substituent effects .
Experimental Design Framework (from environmental chemistry studies):
- Step 1 : Characterize physicochemical properties (logP, pKa) to predict bioavailability .
- Step 2 : Use dose-response assays across multiple biological models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
